molecular formula C19H17NO4 B040381 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid CAS No. 116857-11-5

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid

Cat. No. B040381
M. Wt: 323.3 g/mol
InChI Key: OPPOISJKHBLNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related cyclopropane-carboxylic acids involves multistep chemical processes, starting from precursors like tetrafluoro benzene or dihydro benzene derivatives. These syntheses often employ methods such as cyclopropanation, Curtius rearrangement, and nucleophilic ring opening, demonstrating the complexity and versatility in generating these compounds. For example, cyclopropanation of ethyl 2-(3,4-dimethoxyphenyl)-3-fluoroacrylate followed by rearrangement and deprotection strategies can lead to amino cyclopropane-carboxylic acids (Sloan et al., 1997).

Molecular Structure Analysis

The crystal structure analyses reveal intricate details about the spatial arrangement of atoms within cyclopropane-carboxylic acid derivatives. X-ray crystallography has been a valuable tool in determining these structures, which often show characteristic ring conformations and bonding patterns essential for their biological and chemical reactivity (Lu et al., 2021).

Scientific Research Applications

Synthesis of Amino Acids

The compound is instrumental in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids, as demonstrated by Ellmerer-Müller et al. (1998) using the Arndt-Eistert protocol for high yield and enantiomerically pure results (Ellmerer-Müller et al., 1998). Additionally, Šebesta and Seebach (2003) prepared N-Fmoc-protected β2-homoamino acids with proteinogenic side chains using a similar compound (Šebesta & Seebach, 2003).

Enzyme Inhibition Studies

The derivative of this compound has been used in the study of enzyme inhibitors. For instance, Ahmad et al. (1992) synthesized racemic 2,3-methano-m-tyrosines from a related monoester, finding it to be a potent inhibitor of L-aromatic amino acid decarboxylase (Ahmad, Phillips, & Stammer, 1992).

Self-Assembled Structures

Research by Gour et al. (2021) explored the self-assembled structures formed by Fmoc modified aliphatic amino acids, which includes derivatives of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid. This research provides insights into novel self-assembled architectures for potential functional applications (Gour et al., 2021).

Surfactant Research

In the field of nanotechnology, Cousins et al. (2009) utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids, a class to which the compound belongs, as surfactants for carbon nanotubes. This study highlights its potential in creating homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

Peptide Synthesis

The compound is also significant in peptide synthesis. Paladino et al. (1993) described its use in the asymmetric synthesis of derivatives for incorporation into biologically active peptides (Paladino, Guyard, Thurieau, & Fauchère, 1993). Moreover, Gregar and Gervay-Hague (2004) used a similar derivative in the solid-phase synthesis of oligomers (Gregar & Gervay-Hague, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPOISJKHBLNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid

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